molecular formula C35H41FN4O7S B2569739 (2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-N-(2-(2-(4-formylphenoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide CAS No. 2375564-65-9

(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-N-(2-(2-(4-formylphenoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B2569739
CAS No.: 2375564-65-9
M. Wt: 680.79
InChI Key: LUMJVRZEGKJYON-JUFIIOIISA-N
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Description

The compound “(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-N-(2-(2-(4-formylphenoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide” is a chiral small molecule featuring a pyrrolidine-2-carboxamide core with multiple functional substituents. The molecule integrates a 4-methylthiazol-5-yl benzyl group and a 4-formylphenoxy ethoxy linker, which contribute to its solubility and binding affinity for specific protein targets. These structural elements align with modern drug design principles emphasizing chirality and modularity for optimizing pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41FN4O7S/c1-21-29(48-20-38-21)23-7-8-24(28(15-23)47-14-13-46-26-9-5-22(19-41)6-10-26)17-37-31(43)27-16-25(42)18-40(27)32(44)30(34(2,3)4)39-33(45)35(36)11-12-35/h5-10,15,19-20,25,27,30,42H,11-14,16-18H2,1-4H3,(H,37,43)(H,39,45)/t25-,27+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJVRZEGKJYON-JUFIIOIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41FN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (2S,4R)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-N-(2-(2-(4-formylphenoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide, with the CAS number 2375564-65-9, is a complex molecule exhibiting significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C35H41FN4O7S
  • Molecular Weight : 680.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and other diseases. The incorporation of the fluorocyclopropane moiety enhances its binding affinity and selectivity towards target proteins.

Key Mechanisms:

  • Inhibition of c-Met Kinase : Analogous compounds have shown potent inhibition of c-Met kinase activity, which is crucial in various cancer types. For instance, fluorocyclopropyl analogs demonstrated low nanomolar range activity against c-Met .
  • Selective Cytotoxicity : Studies indicate that certain enantiomers of related compounds exhibit selective cytotoxic effects against cancer cells while sparing non-cancerous cells. For example, (+)-JV-976 showed over ten-fold selectivity towards Hep G2 liver cancer cells compared to HEK293 non-cancerous cells .

Biological Assays and Findings

A variety of in vitro and in vivo studies have been conducted to evaluate the biological activity of this compound and its analogs.

Table 1: Summary of Biological Assays

Assay TypeResultReference
c-Met InhibitionLow nanomolar IC50 values
Cytotoxicity>10-fold selectivity for cancer cells over non-cancerous cells
Blood StabilityGood metabolic stability observed ex vivo
Gene ExpressionSignificant modulation of oncogenic pathways

Case Studies

Recent research highlighted the effectiveness of fluorocyclopropane-containing compounds in treating specific cancers:

  • Cabozantinib Analogs : The study demonstrated that fluorinated cyclopropane derivatives exhibited enhanced inhibitory effects on c-Met kinase compared to cabozantinib, suggesting a promising avenue for developing less toxic cancer therapies .

Discussion

The incorporation of the fluorocyclopropane moiety into the structure of (2S,4R)-1 has been shown to significantly enhance its biological activity. This modification not only increases binding affinity but also improves selectivity towards cancerous tissues. The findings from various studies underscore the potential of this compound as a therapeutic agent in oncology.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogues

Compound Name / Example ID Core Modification Substituent Variations Molecular Weight Key Properties/Applications Source
Target Compound (2S,4R)-pyrrolidine-2-carboxamide 1-Fluorocyclopropane, 4-methylthiazol-5-yl, 4-formylphenoxy ethoxy linker ~800 (estimated) PROTAC-mediated protein degradation
Example 30 (EP Application) (2S,4R)-pyrrolidine-2-carboxamide Benzamido, isoindolin-1-one 618 (reported) Kinase inhibition, solubility optimization
Example 188 (EP Application) (2S,4R)-pyrrolidine-2-carboxamide 2-Methylthiazol-4-yl, (R)-3-methylbutanoyl ~600 (estimated) Enhanced metabolic stability
CAS 1448297-52-6 (2S,4R)-pyrrolidine-2-carboxamide Amino group replaces fluorocyclopropane carboxamido 430.56 Intermediate for PROTAC synthesis

Functional Group Analysis

  • Fluorocyclopropane vs. Benzamido/Isoindolin : The fluorocyclopropane group in the target compound improves metabolic stability compared to the isoindolin-1-one moiety in Example 30, which may exhibit higher susceptibility to oxidative degradation .
  • Thiazolyl Substituents : The 4-methylthiazol-5-yl group in the target compound and Example 188 enhances binding to bromodomains (e.g., BRD9/BRD7), whereas the 2-methylthiazol-4-yl in Example 188 may alter selectivity profiles .
  • Linker Modifications: The 4-formylphenoxy ethoxy linker in the target compound facilitates reversible covalent binding to target proteins, a feature absent in analogues like CAS 1448297-52-6, which lacks the formyl group .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can critical intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including peptide coupling, fluorocyclopropane incorporation, and benzyl ether formation. For example, the use of coupling agents like HATU or EDCI for amide bond formation is critical, as seen in analogous syntheses of complex pyrrolidine derivatives . Key intermediates (e.g., fluorocyclopropane-carboxamido or 4-methylthiazol-5-yl benzyl derivatives) should be characterized via 1H^1H/13C^{13}C-NMR for stereochemical confirmation and HPLC-MS (>98% purity) to ensure fidelity .

Q. How should researchers approach the identification and validation of biological targets for this compound?

  • Methodological Answer : Target identification can leverage structural analogs with known activity (e.g., PROTACs or kinase inhibitors containing 4-methylthiazole or formylphenoxy motifs). Use surface plasmon resonance (SPR) or thermal shift assays to screen for binding to candidate proteins (e.g., kinases or ubiquitin ligases). Validation requires functional assays (e.g., cell proliferation inhibition or Western blotting for target degradation) and structural studies (e.g., X-ray crystallography of ligand-target complexes) .

Q. What analytical techniques are essential for confirming the stereochemical integrity of the compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves stereoisomers, while NOESY NMR identifies spatial proximity of protons (e.g., 4-hydroxypyrrolidine and fluorocyclopropane groups). Circular dichroism (CD) can corroborate absolute configuration in solution .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability and target binding?

  • Methodological Answer : Computational modeling (density functional theory or molecular dynamics) predicts interactions between the 4-formylphenoxy group and aromatic residues in target proteins. Experimentally, isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography identifies specific interactions (e.g., between the hydroxypyrrolidine moiety and catalytic lysines). Stability studies under varied pH and temperature conditions assess aggregation risks .

Q. What strategies can optimize synthetic yield while managing steric hindrance from the 3,3-dimethylbutanoyl group?

  • Methodological Answer : Stepwise coupling (e.g., introducing the dimethylbutanoyl group before the fluorocyclopropane) reduces steric clashes. Use bulky-base catalysts (e.g., DIPEA) to enhance reaction efficiency. Design of Experiments (DoE) optimizes parameters like solvent polarity (dioxane/water mixtures) and temperature (55–80°C), as demonstrated in similar multi-step syntheses .

Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR vs. cellular IC50_{50}). Assess assay-specific variables: membrane permeability (via PAMPA), serum protein binding (equilibrium dialysis), or off-target effects (kinome-wide profiling). Statistical tools (e.g., Bland-Altman analysis) quantify variability, while meta-analyses of published analogs contextualize results .

Q. What methodologies address stability challenges during long-term storage of this compound?

  • Methodological Answer : Lyophilization in amber vials under argon minimizes hydrolysis of the fluorocyclopropane and formyl groups. Accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis detect degradation products. Additives like trehalose or cyclodextrins stabilize the hydroxypyrrolidine moiety in solution .

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